molecular formula C19H17F2N5O3 B13366071 N-[4-(acetylamino)phenyl]-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide

N-[4-(acetylamino)phenyl]-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B13366071
M. Wt: 401.4 g/mol
InChI Key: QEQIAMSPADQWNC-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps, including the formation of the triazole ring and the introduction of the acetylamino and difluoromethoxy groups. One common method involves the cyclization of appropriate precursors under controlled conditions, followed by functional group modifications.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as converting the acetylamino group to an amine.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The acetylamino and difluoromethoxy groups may enhance binding affinity and specificity, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(aminophenyl)]-1-[4-(methoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide
  • N-[4-(acetylamino)phenyl]-1-[4-(methoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide

Uniqueness

N-[4-(acetylamino)phenyl]-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide is unique due to the presence of the difluoromethoxy group, which can significantly alter its chemical and biological properties compared to similar compounds. This modification can enhance its stability, binding affinity, and overall effectiveness in various applications.

Properties

Molecular Formula

C19H17F2N5O3

Molecular Weight

401.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C19H17F2N5O3/c1-11-22-17(18(28)24-14-5-3-13(4-6-14)23-12(2)27)25-26(11)15-7-9-16(10-8-15)29-19(20)21/h3-10,19H,1-2H3,(H,23,27)(H,24,28)

InChI Key

QEQIAMSPADQWNC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1C2=CC=C(C=C2)OC(F)F)C(=O)NC3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

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